4-Bromo-2-fluoro-1-(octyloxy)benzene
Overview
Description
4-Bromo-2-fluoro-1-(octyloxy)benzene is an organic compound with the molecular formula C14H20BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a fluorine atom at the second position, and an octyloxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(octyloxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.
Alkylation: The aniline derivative undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-1-(octyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-1-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(octyloxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The octyloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
- 1-Bromo-4-fluorobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison:
- 4-Bromo-2-fluoro-1-(octyloxy)benzene has a longer alkyl chain (octyloxy group) compared to other similar compounds, which can influence its solubility and reactivity.
- 1-Bromo-4-fluorobenzene lacks the octyloxy group, making it less lipophilic and potentially less effective in applications requiring interaction with lipid membranes.
- 4-Bromo-1-fluoro-2-nitrobenzene contains a nitro group, which significantly alters its chemical properties and reactivity compared to the octyloxy derivative.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-2-fluoro-1-octoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-14-9-8-12(15)11-13(14)16/h8-9,11H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHLFWGBBXATQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393865 | |
Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119259-26-6 | |
Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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